![molecular formula C23H26N4O5 B2659022 3-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide CAS No. 899788-29-5](/img/structure/B2659022.png)
3-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The cyclopentylcarbamoyl group, the tetrahydroquinazolin group, and the furan group all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Heterocyclic Synthesis and Structural Analysis
Research in heterocyclic chemistry often explores the synthesis of complex molecules with potential applications in drug development and material science. For instance, the study on the synthesis and antileukemic activity of bis[[(carbamoyl)oxy]methyl]-substituted pyrroloisoquinolines, pyrroloquinolines, pyrroloisobenzazepines, and pyrrolobenzazepines demonstrates the exploration of novel heterocyclic compounds with potential therapeutic applications (Anderson et al., 1988). Such studies highlight the significance of heterocyclic compounds in developing new pharmacological agents.
Pharmacological Properties of Heterocyclic Compounds
The pharmacological exploration of heterocyclic compounds is a vast field, focusing on the discovery of new therapeutic agents. Research on the synthesis of quinoline attached-furan-2(3H)-ones demonstrates the potential of heterocyclic compounds to possess anti-inflammatory and antibacterial properties with reduced gastro-intestinal toxicity and lipid peroxidation (Alam et al., 2011). This suggests that compounds with similar structural features could be explored for their pharmacological benefits.
Innovative Synthesis Techniques
Innovative synthesis techniques in heterocyclic chemistry provide methodologies for creating complex molecules, which could be applied in various fields, including pharmaceuticals and materials science. For example, the design of hybrid heterocyclic systems with a furoxanylpyridine core via tandem hetero-Diels–Alder/retro-Diels–Alder reactions showcases a novel approach to synthesizing heterocyclic compounds (Fershtat et al., 2016). This demonstrates the potential of creative synthesis pathways in developing new compounds with unique properties.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5/c28-20(24-14-17-8-5-13-32-17)11-12-26-22(30)18-9-3-4-10-19(18)27(23(26)31)15-21(29)25-16-6-1-2-7-16/h3-5,8-10,13,16H,1-2,6-7,11-12,14-15H2,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVOAEVSHHCRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[(cyclopentylcarbamoyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.